molecular formula C6H6F3NO2 B8062106 3,3,3-Trifluoro-2-methyllactonitrile acetate CAS No. 27827-87-8

3,3,3-Trifluoro-2-methyllactonitrile acetate

Cat. No. B8062106
CAS RN: 27827-87-8
M. Wt: 181.11 g/mol
InChI Key: SYJSGYHJKLGFQT-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methyllactonitrile acetate is a useful research compound. Its molecular formula is C6H6F3NO2 and its molecular weight is 181.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoaffinity Labeling : 2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used in photoaffinity labeling. It labels enzymes effectively and undergoes photolysis with less rearrangement compared to other diazoacyl reagents. This compound promises significant applications in the photoaffinity labeling of thiols (Chowdhry, Vaughan, & Westheimer, 1976).

  • Electrochemical Fluorination : Methyl(phenylthio)acetate's electrochemical fluorination using tetrabutylammonium fluoride (TBAF) leads to the formation of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This process demonstrates the efficiency of TBAF in fluorination reactions (Balandeh et al., 2017).

  • Biotransformation in Rabbits : 2,3,3,3-Tetrafluoropropene, a non-ozone-depleting fluorocarbon replacement, is metabolized in rabbits, forming various metabolites like N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine. This biotransformation suggests low-rate CYP450-mediated epoxidation and glutathione conjugation of the epoxide (Schuster et al., 2010).

  • Synthesis of Trifluoropropene : The process of synthesizing 3,3,3-Trifluoropropene from vinylidene fluoride involves using 3,3,3-trifluoropropyl acetate or methyl ether as key intermediates. This method highlights a pathway for obtaining 3,3,3-Trifluoropropene under mild conditions (Feiring, 1978).

  • Cobalt-Dependent Amidase for Synthesis : A cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 is used for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This amidase offers high substrate tolerance and thermostability, demonstrating its potential for biocatalytic synthesis (Wu, Zheng, Tang, & Zheng, 2017).

properties

IUPAC Name

(2-cyano-1,1,1-trifluoropropan-2-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-4(11)12-5(2,3-10)6(7,8)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJSGYHJKLGFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950499
Record name 2-Cyano-1,1,1-trifluoropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4588-51-6, 27827-87-8
Record name Lactonitrile, 2-methyl-3,3,3-trifluoro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 1-cyano-2,2,2-trifluoro-1-methylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027827878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-1,1,1-trifluoropropan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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